Betalamic acid Betalamic acid Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betalamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, betalamic acid is primarily located in the cytoplasm. Outside of the human body, betalamic acid can be found in common beet, red beetroot, and root vegetables. This makes betalamic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 18766-66-0
VCID: VC21024874
InChI: InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
SMILES: C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

Betalamic acid

CAS No.: 18766-66-0

Cat. No.: VC21024874

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Betalamic acid - 18766-66-0

Specification

Description Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betalamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, betalamic acid is primarily located in the cytoplasm. Outside of the human body, betalamic acid can be found in common beet, red beetroot, and root vegetables. This makes betalamic acid a potential biomarker for the consumption of these food products.
CAS No. 18766-66-0
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name (2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Standard InChI InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
Standard InChI Key YQDKULBMDMPFLH-FSRBREEPSA-N
Isomeric SMILES C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O
SMILES C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Canonical SMILES C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O

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